N-(5-chloropyridin-2-yl)-2-methylbenzamide
Description
Contextualization of the N-Substituted Benzamide (B126) Chemical Class in Academic Research
N-substituted benzamides are a significant class of organic compounds that have been the subject of extensive academic and industrial research. This structural motif, characterized by a benzene (B151609) ring attached to a carbonyl group which is in turn bonded to a nitrogen atom, is a key feature in many biologically active molecules. In medicinal chemistry, N-substituted benzamides are recognized as privileged structures, meaning they are capable of binding to a variety of biological targets with high affinity.
The versatility of the N-substituted benzamide scaffold allows for the synthesis of large libraries of compounds with diverse pharmacological activities. Researchers have explored their potential as antitumor agents, with some derivatives showing activity as histone deacetylase (HDAC) inhibitors. evitachem.comnih.gov Others have been investigated as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX). nih.gov Furthermore, this chemical class has been employed in the development of neuroprotective agents and Factor Xa (FXa) inhibitors, which are crucial in anticoagulant therapies. tdcommons.orgnih.gov The ability to readily modify the substituents on both the benzoyl and the N-aryl portions of the molecule provides a powerful tool for fine-tuning the compound's properties and biological activity.
Overview of the Research Significance and Potential Applications of N-(5-chloropyridin-2-yl)-2-methylbenzamide
While extensive research on this compound as a standalone bioactive agent is not widely documented, its significance primarily lies in its role as a key intermediate and structural backbone for more complex molecules with pronounced biological activities. The combination of a 2-methylbenzamide (B88809) group with a 5-chloropyridine moiety provides a foundational structure that has been elaborated upon to create potent therapeutic candidates.
The potential applications of this compound are therefore largely inferred from the activities of its derivatives. For instance, more complex benzamides incorporating the N-(5-chloropyridin-2-yl) fragment are being investigated as Factor Xa inhibitors for anticoagulant therapy. The structural features of this compound make it a valuable building block in the synthesis of these larger, more intricate molecules. Its research significance is thus tied to its utility in the discovery and development of new drugs, particularly in the areas of thrombosis and oncology.
Historical Context of the Compound's Emergence within Chemical and Biological Research Paradigms
One common synthetic route involves the amidation reaction between 2-methylbenzoyl chloride and 2-amino-5-chloropyridine (B124133). This straightforward and efficient method allows for the reliable production of the compound. The availability of this synthetic pathway has facilitated its use as a building block in the generation of compound libraries for high-throughput screening and in the targeted synthesis of molecules with specific biological functions. Its history is therefore less about its own biological discoveries and more about its role as a foundational element in the broader narrative of drug discovery and development.
Compound Properties
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C13H11ClN2O | |
| Molecular Weight | 246.7 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 302964-16-9 |
Detailed Research Findings
Direct biological studies on this compound are limited. However, research on its derivatives provides insight into the potential therapeutic areas where this chemical scaffold is relevant. The following table presents findings for a more complex derivative, N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide, which contains the core structure of the title compound.
| Research Area | Finding | Source |
| Enzyme Inhibition | Designed as a Factor Xa (FXa) inhibitor, a key enzyme in the coagulation cascade. | |
| Antiproliferative Activity | Derivatives have shown significant antiproliferative effects against various cancer cell lines. | |
| Receptor Binding | The broader class of N-substituted benzamides can bind to various cellular receptors, modulating signaling pathways. |
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-2-3-5-11(9)13(17)16-12-7-6-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWQNPZAARADES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 5 Chloropyridin 2 Yl 2 Methylbenzamide
Established Synthetic Routes for N-(5-chloropyridin-2-yl)-2-methylbenzamide
The most conventional and widely employed method for the synthesis of this compound involves the acylation of an aminopyridine derivative with a benzoic acid derivative. This approach is reliable and provides a straightforward pathway to the target molecule.
Key Precursors and Starting Materials in Synthetic Pathways
The primary precursors for the synthesis of this compound are 2-amino-5-chloropyridine (B124133) and a derivative of 2-methylbenzoic acid.
2-Amino-5-chloropyridine: This starting material is a readily available chlorinated derivative of pyridine (B92270). nih.gov It serves as the amine component in the amide bond formation. Synthesis of 2-amino-5-chloropyridine can be achieved through methods such as the chlorination of 2-aminopyridine (B139424) in a strongly acidic medium or via a multi-step process involving nitration, acylation, reduction, chlorination, and hydrolysis of 2-aminopyridine. nih.govresearchgate.net
2-Methylbenzoic Acid and its Derivatives: The acyl part of the target molecule is derived from 2-methylbenzoic acid. For the acylation reaction, 2-methylbenzoic acid is typically activated. The most common activated form is 2-methylbenzoyl chloride , which can be prepared by reacting 2-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.com
Reaction Conditions and Catalysis in this compound Synthesis
The reaction between 2-amino-5-chloropyridine and 2-methylbenzoyl chloride is a nucleophilic acyl substitution. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607), or toluene, at room temperature or with gentle heating. nanobioletters.comtdcommons.org A base is often added to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the product. Common bases include triethylamine (B128534) (NEt₃) or pyridine.
In some cases, a catalyst may be employed to enhance the reaction rate, particularly when less reactive derivatives of benzoic acid are used. For instance, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common coupling agents that activate the carboxylic acid in situ. rsc.org
A study on the synthesis of N-pyridin-2-yl benzamide (B126) analogues reported the refluxing of 2-aminopyridines with the corresponding benzoyl chloride in chloroform to yield the desired products. tdcommons.org A similar approach can be reasonably applied to the synthesis of this compound.
Optimization of Yields and Purification Strategies for the Chemical Compound
To optimize the yield of this compound, several factors can be controlled. The purity of the starting materials is crucial. The reaction temperature and time are also important parameters; while some acylations proceed readily at room temperature, others may require heating to go to completion. The choice of base and its stoichiometry can also impact the yield by effectively scavenging the acid byproduct.
Purification of the final compound is typically achieved through standard laboratory techniques. After the reaction is complete, the mixture is usually washed with an aqueous solution to remove the base and any water-soluble byproducts. The organic layer is then dried and the solvent evaporated. The crude product is often purified by column chromatography on silica (B1680970) gel. nanobioletters.commdpi.com Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. The purity of the final compound is typically confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), and its structure is verified by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). tdcommons.org
Novel Synthetic Approaches and Methodological Advancements for the Benzamide Core
In recent years, there has been a significant push towards developing more efficient, sustainable, and atom-economical methods for amide bond formation. These novel approaches often involve innovative catalysts and reaction conditions.
Development of Efficient and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the use of greener methods that reduce waste and avoid harsh reagents. For benzamide synthesis, this has led to the exploration of catalytic direct amidation and biocatalysis.
Catalytic Direct Amidation: This approach involves the direct coupling of a carboxylic acid with an amine, with the only byproduct being water. Boronic acids have emerged as effective catalysts for this transformation. researchgate.netresearchgate.netmdpi.com For instance, arylboronic acids can catalyze the amidation of benzoic acids with amines under azeotropic reflux conditions to remove water. While some simple boronic acid catalysts may be deactivated by 2-aminopyridine, more robust borate (B1201080) ester catalysts have shown activity with such challenging substrates. researchgate.net
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes such as lipases can catalyze the formation of amide bonds. nih.gov These reactions are typically carried out in non-aqueous solvents to shift the equilibrium towards synthesis over hydrolysis. ATP-dependent enzymes can also be used for amide bond formation in aqueous media. nih.gov
A study on the synthesis of N-aryl amides from nitroarenes and acyl chlorides mediated by iron in water presents a sustainable approach. researchgate.net This method avoids the use of organic solvents and relies on an inexpensive and environmentally friendly metal.
Exploration of Alternative Coupling and Cyclization Strategies
Beyond the traditional acylation, other innovative coupling and cyclization strategies have been developed for the synthesis of N-aryl benzamides.
Metal-Organic Framework (MOF) Catalysis: A bimetallic metal-organic framework, Fe₂Ni-BDC, has been shown to be an effective heterogeneous catalyst for the amidation reaction between 2-aminopyridine derivatives and trans-β-nitrostyrene. mdpi.com This method was successfully used to synthesize N-(5-chloropyridin-2-yl)benzamide with a 68% yield. mdpi.com The catalyst can be easily recovered and reused, adding to the sustainability of the process.
Cerium(III)-Catalyzed Synthesis: An efficient synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins has been developed using a cerium(III) catalyst. rsc.org This reaction proceeds with a broad substrate scope and in the absence of external oxidants, with water serving as the source of the carbonyl oxygen atom. rsc.org
Umpolung Amide Synthesis (UmAS): A novel approach termed Umpolung Amide Synthesis has been developed for the direct synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines using a simple Brønsted base as a promoter. documentsdelivered.comnih.gov This method avoids the need for activating agents.
Below is a table summarizing various synthetic approaches for benzamide formation:
| Synthetic Approach | Key Reagents/Catalysts | Reaction Conditions | Advantages |
| Established Acylation | 2-methylbenzoyl chloride, 2-amino-5-chloropyridine, base (e.g., NEt₃) | Inert solvent (e.g., CH₂Cl₂), room temp. or heating | Reliable, straightforward, well-established |
| Catalytic Direct Amidation | 2-methylbenzoic acid, 2-amino-5-chloropyridine, Boronic acid catalyst | Azeotropic reflux | Atom-economical (water is the only byproduct) |
| Enzymatic Synthesis | 2-methylbenzoic acid, 2-amino-5-chloropyridine, Lipase or other enzymes | Non-aqueous or aqueous media | High selectivity, environmentally benign |
| MOF-Catalyzed Amidation | 2-amino-5-chloropyridine, trans-β-nitrostyrene derivative, Fe₂Ni-BDC | Dichloromethane, 80°C | Heterogeneous catalyst, reusable |
| Ce(III)-Catalyzed Synthesis | 2-aminopyridine, nitroolefin, Ce(OTf)₃ | Dioxane/H₂O, 100°C | Use of water as an oxygen source, no external oxidant |
Preparation of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is typically achieved through the amidation reaction between a substituted 2-aminopyridine and a substituted benzoic acid or its activated derivative. nih.gov The diversity of commercially available or synthetically accessible starting materials allows for a wide range of structural modifications.
A general synthetic route involves the coupling of 2-amino-5-chloropyridine with 2-methylbenzoic acid. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species such as an acyl chloride. One study reported the synthesis of N-(5-chloropyridin-2-yl)benzamide from 5-chloro-2-aminopyridine and trans-β-nitrostyrene using a Fe2Ni-BDC bimetallic metal-organic framework catalyst, achieving a 68% yield. nih.gov This method demonstrates a modern approach to forming the crucial amide bond.
The pyridine ring of this compound offers several sites for structural modification, enabling the exploration of structure-activity relationships. The chlorine atom at the 5-position is a key handle for derivatization through cross-coupling reactions.
Cross-Coupling Reactions: The chloro-substituent can be replaced with a variety of functional groups using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. nih.govmdpi.com For instance, Suzuki coupling with aryl or heteroaryl boronic acids can introduce new aromatic systems, potentially altering the electronic and steric properties of the molecule. Similarly, Buchwald-Hartwig amination can be employed to introduce a range of substituted amines at the 5-position of the pyridine ring. organic-chemistry.org While direct examples on this compound are not extensively documented in readily available literature, the application of these methods on similar 2-chloropyridine (B119429) systems is well-established. researchgate.net
C-H Functionalization: Direct C-H functionalization represents a powerful strategy for modifying the pyridine ring without pre-functionalization. nih.gov Recent advances have enabled the regioselective functionalization of pyridines at various positions. For N-(pyridin-2-yl)benzamide scaffolds, transition metal-catalyzed C-H activation can introduce new substituents, though controlling regioselectivity can be challenging. nih.gov
Synthesis from Modified Pyridines: An alternative to modifying the existing pyridine ring is to synthesize the target benzamide from pre-functionalized 2-aminopyridines. For example, various substituted 2-aminopyridines can be used as starting materials in the amidation reaction. nih.gov This approach allows for the introduction of a wide range of substituents at different positions of the pyridine ring.
Table 1: Potential Modifications of the Pyridine Moiety
| Modification Strategy | Reagents and Conditions | Potential New Substituents |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid (R-B(OH)₂) | Aryl, heteroaryl groups |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine (R-NH₂) | Substituted amino groups |
| C-H Functionalization | Transition metal catalyst, directing group | Alkyl, aryl groups |
The benzamide portion of the molecule, including the aromatic ring and the 2-methyl group, provides further opportunities for derivatization to modulate the compound's properties.
Modification of the Benzamide Ring: The aromatic ring of the benzamide can be functionalized through electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents (the amide and methyl groups) need to be considered. More controlled modifications can be achieved by using substituted 2-methylbenzoic acids in the initial synthesis. For example, a variety of substituted benzoyl chlorides can be reacted with 2-amino-5-chloropyridine to generate a library of derivatives with different substitution patterns on the benzamide ring. nih.gov
Functionalization of the 2-Methyl Group: The benzylic methyl group is a site for functionalization, typically through radical-mediated reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions can introduce a bromine atom, which can then be displaced by various nucleophiles to introduce a range of functional groups. A more advanced strategy involves palladium-mediated C(sp³)–H bond activation of the N-methyl group in a related N-methyl-N-(pyridin-2-yl)benzamide system, which allows for direct arylation and alkylation. acs.org This approach could potentially be adapted for the functionalization of the 2-methyl group.
Table 2: Potential Modifications of the Benzamide Moiety
| Modification Strategy | Target Site | Reagents and Conditions | Potential New Functionalities |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Benzamide Ring | Electrophile (e.g., HNO₃/H₂SO₄) | Nitro, halo, etc. |
| Synthesis from Analogues | Benzamide Ring | Substituted 2-methylbenzoic acid | Wide range of functional groups |
| Benzylic Bromination | 2-Methyl Group | NBS, radical initiator | Bromomethyl (-CH₂Br) |
| Nucleophilic Substitution | Brominated Methyl Group | Nucleophiles (e.g., R-OH, R-NH₂) | Alkoxy, amino groups, etc. |
To investigate the biological targets and mechanism of action of this compound, it is often necessary to introduce specific functional groups for bioconjugation or as photo-reactive probes.
"Clickable" Handles for Bioconjugation: The introduction of "clickable" functional groups, such as terminal alkynes or azides, allows for the covalent attachment of the molecule to reporter tags (e.g., fluorophores, biotin) or larger biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These handles can be incorporated by synthesizing analogues with alkyne- or azide-containing substituents on either the pyridine or the benzamide ring. For example, a propargyl group (containing a terminal alkyne) could be introduced via Sonogashira coupling to the pyridine ring or through ether or amide linkages on a modified benzamide ring. rsc.org
Photoaffinity Labeling Probes: Photoaffinity labeling is a powerful technique to identify the cellular binding partners of a compound. rsc.org This involves incorporating a photoreactive group, such as a benzophenone (B1666685) or a diazirine, into the molecule. nih.govrsc.org Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks to nearby interacting proteins. The design of such probes requires careful consideration of the structure-activity relationship to ensure that the introduction of the photoreactive moiety does not significantly alter the compound's biological activity. The photoreactive group, often along with a clickable handle for subsequent tagging, can be introduced through multi-step synthesis, starting from appropriately functionalized precursors of either the pyridine or benzamide fragments. rsc.org
Table 3: Functional Groups for Bioconjugation and Probing
| Functional Group | Application | Typical Introduction Method |
|---|---|---|
| Terminal Alkyne | Click Chemistry (Bioconjugation) | Sonogashira coupling; Alkylation with propargyl bromide |
| Azide | Click Chemistry (Bioconjugation) | Nucleophilic substitution with sodium azide |
| Benzophenone | Photoaffinity Labeling | Amide coupling with a benzophenone-containing carboxylic acid |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 5 Chloropyridin 2 Yl 2 Methylbenzamide Analogues
Design Principles for N-(5-chloropyridin-2-yl)-2-methylbenzamide Analogues
The design of new analogues of this compound is guided by established principles of medicinal chemistry, including both rational, target-focused approaches and broader, diversity-oriented synthesis.
Rational drug design relies on understanding the three-dimensional structure of the biological target or the pharmacodynamic and structural requirements of known active ligands. nih.govnih.gov For analogues of this compound, this involves modifying specific regions of the molecule to enhance interactions with a putative biological target. Benzamide (B126) derivatives have been investigated as inhibitors for a variety of targets, including Factor Xa (FXa), Glycine Transporter Type 1 (GlyT1), and Plasmodium falciparum, the parasite responsible for malaria. nih.govmdpi.com
Design strategies often involve:
Modification of the Pyridine (B92270) Ring: Altering the substitution pattern on the chloropyridine moiety can influence binding affinity and selectivity. For instance, replacing the chlorine atom with other halogens or small alkyl groups can probe the size and electronic requirements of a target's binding pocket.
Alteration of the Benzamide Moiety: The 2-methyl group on the benzamide ring can be replaced with other substituents to explore steric and electronic effects. In studies on related 2-phenoxybenzamides, modifications to this part of the molecule significantly impacted antiplasmodial activity and cytotoxicity. mdpi.com
Amide Bond Isosteres: Replacing the central amide bond with isosteres can improve metabolic stability or alter conformational preferences.
Coupling with Different Amines or Acids: A common strategy is to synthesize derivatives by coupling the 2-methylbenzoic acid part with various substituted aminopyridines or, conversely, coupling 5-chloro-2-aminopyridine with a range of substituted benzoic acids. mdpi.com This approach was used effectively in developing 2-phenoxybenzamide (B1622244) derivatives to determine the importance of specific functional groups for antiplasmodial activity. mdpi.com
For example, in the development of GlyT1 inhibitors, bicyclo(arylmethyl)benzamide derivatives were systematically modified to establish a strong correlation between their structure and inhibitory activity. nih.gov Similarly, the design of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide (Betrixaban) as an FXa inhibitor involved extensive modifications to the benzamide portion to optimize interactions with the enzyme's active site. tdcommons.org
Combinatorial chemistry provides a powerful method for rapidly generating large, diverse collections of related compounds, known as chemical libraries. nih.govniscpr.res.in This technique is particularly well-suited for exploring the SAR of scaffolds like this compound. The process involves systematically combining a set of "building blocks" in a repetitive manner. nih.gov
A combinatorial library of this compound analogues could be generated using a "split-and-mix" solid-phase synthesis strategy. niscpr.res.in The synthesis could be designed around two or three key building blocks:
A diverse set of substituted benzoic acids: This would introduce variability to the benzoyl portion of the molecule.
A diverse set of substituted 2-aminopyridines: This would allow for exploration of different substitution patterns on the pyridine ring.
An optional third building block: This could be used to further functionalize the molecule if a suitable reactive handle is incorporated into one of the primary building blocks.
The generation of a 1,4-benzodiazepine (B1214927) library, for example, successfully utilized three building blocks on a solid support to create a vast number of non-polymeric organic compounds. niscpr.res.in A similar approach could be applied here. For instance, a library could be constructed by reacting a solid-support-bound 2-aminopyridine (B139424) with a variety of activated benzoic acids. This high-throughput synthesis allows for the creation of thousands of distinct analogues that can then be screened for activity against various biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of newly designed analogues and for understanding which molecular properties are most important for a desired biological effect. nih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. scribd.com For a series of this compound analogues, a wide range of descriptors would be calculated to capture their physicochemical, topological, electronic, and steric properties. nih.govscribd.com The selection of appropriate descriptors is a critical step for building a robust and interpretable model. nih.gov
Table 1: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight (MW), Number of nitrogen atoms, Number of rotatable bonds | Molecular composition and basic structural features. scribd.com |
| Topological | Wiener index, Zagreb index, Kier & Hall connectivity indices | Atomic connectivity and branching of the molecular skeleton. scribd.com |
| Geometric (3D) | Molecular surface area, Molecular volume, Principal moments of inertia | Three-dimensional size and shape of the molecule. scribd.com |
| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity, Polar Surface Area (PSA) | Hydrophobicity, polarizability, and potential for hydrogen bonding. nih.gov |
| Electronic | Dipole moment, Partial charges on atoms, HOMO/LUMO energies | Distribution of electrons, reactivity, and electrostatic interaction potential. scribd.com |
| Quantum Chemical | Steric, electrostatic, and hydrophobic field values (from CoMFA/CoMSIA) | 3D fields representing steric bulk, charge distribution, and hydrophobicity around the molecule. nih.gov |
This table is illustrative and created by the author based on information from multiple sources. nih.govscribd.comnih.gov
The development of a predictive QSAR model is a multi-step process that requires careful statistical analysis and rigorous validation. nih.govresearchgate.net
Model Development Workflow:
Data Set Preparation: A dataset of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. The activities are typically converted to a logarithmic scale (e.g., pIC₅₀). semanticscholar.org
Data Splitting: The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. uniroma1.itbasicmedicalkey.com
Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to create a mathematical equation linking the molecular descriptors (independent variables) to the biological activity (dependent variable). nih.govresearchgate.net
Model Validation: The model's robustness and predictive ability are thoroughly assessed. basicmedicalkey.com
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used on the training set to check the model's internal consistency. nih.gov A q² value greater than 0.5 is generally considered acceptable. uniroma1.it
External Validation: The model is used to predict the activity of the test set compounds. The predictive power is measured by the predictive correlation coefficient (R²_pred). researchgate.net
Y-Randomization: The biological activity data is randomly shuffled multiple times to build new models. A significant drop in the resulting q² values ensures the original model is not due to a chance correlation. uniroma1.it
Table 2: Hypothetical QSAR Model for a Series of Benzamide Analogues
| Compound | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |
|---|---|---|---|
| Analogue 1 | 6.5 | 6.4 | 0.1 |
| Analogue 2 | 7.2 | 7.3 | -0.1 |
| Analogue 3 | 5.8 | 5.7 | 0.1 |
| Analogue 4 | 7.9 | 8.0 | -0.1 |
| Analogue 5 | 6.1 | 6.2 | -0.1 |
| Model Statistics | Value | ||
| r² (Training Set) | 0.92 | ||
| q² (Internal Validation) | 0.75 |
This table is a hypothetical representation created by the author to illustrate QSAR model data, based on principles from multiple sources. nih.govuniroma1.itresearchgate.net
A validated QSAR model can then be used to screen virtual libraries of new this compound derivatives, prioritizing the synthesis of compounds with the highest predicted activity.
Pharmacophore Modeling and Ligand-Based Drug Design for the Compound Class
When the 3D structure of the biological target is unknown, ligand-based drug design methods are essential. nih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor. nih.govsemanticscholar.org
For the this compound class, a pharmacophore model would be generated by aligning a set of known active analogues and identifying the common chemical features responsible for their activity. These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (RA)
Positively/Negatively Ionizable centers
Based on the structure of this compound, a potential pharmacophore model would likely include:
An Aromatic Ring feature for the 2-methylphenyl group.
A second Aromatic Ring feature, possibly combined with a Hydrophobic feature, for the 5-chloropyridine moiety.
A Hydrogen Bond Acceptor feature corresponding to the pyridine nitrogen.
A Hydrogen Bond Donor feature from the amide N-H group.
A Hydrogen Bond Acceptor feature from the amide carbonyl oxygen.
Once developed and validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. semanticscholar.org Compounds from the database that successfully map their chemical features onto the pharmacophore model are identified as potential hits for synthesis and biological testing. This approach efficiently filters vast virtual libraries to find novel scaffolds that retain the key interaction points of the original this compound class. drugdesign.org
Analysis of Key Structural Elements Influencing Biological Activity and Selectivity
Role of the Chloropyridine Moiety in Ligand-Target Recognition
The N-(5-chloropyridin-2-yl) portion of the molecule is a crucial element for ligand-target recognition, influencing binding affinity and selectivity through a combination of electronic and steric effects.
The pyridine ring, an aza-aromatic unit, is a common feature in coordination chemistry and medicinal chemistry due to its ability to participate in various non-covalent interactions. acs.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a protein's binding pocket. The aromatic system of the pyridine ring can also engage in π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan. acs.org
The presence of a chlorine atom at the 5-position of the pyridine ring significantly modulates its electronic properties. Chlorine is an electron-withdrawing group, which alters the electron density of the pyridine ring and can influence the strength of its interactions. acs.org Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction between a halogen atom and an electron-rich atom like oxygen or nitrogen. nih.gov The strength of these halogen bonds increases with the size of the halogen, and they can be a significant contributor to binding affinity. nih.gov Studies have shown that replacing hydrogen with a halogen can lead to substantial differences in affinity. nih.gov The specific positioning of the chlorine atom is critical, as it directs the geometry of these interactions within the binding site.
In broader studies of related heterocyclic compounds, the introduction of electron-withdrawing substituents on aromatic rings has been shown to be a viable strategy for enhancing biological activity. evitachem.com For instance, in a series of benzamide derivatives, the nature and position of substituents on a pyridine ring were found to be critical for their antagonistic activity at the vanilloid receptor 1 (VR1). nih.gov
Importance of the Methylbenzamide Fragment for Potency and Specificity
The concept of fragment-based drug discovery (FBDD) highlights that small, low-complexity molecular fragments can form highly efficient binding interactions with a target. nih.govresearchgate.netfrontiersin.org The methylbenzamide moiety can be considered such a fragment, providing a core structure for optimization.
The amide linkage (-CO-NH-) is a cornerstone of many biologically active molecules and is prevalent in numerous pharmaceuticals. nanobioletters.com It is a rigid and planar unit that can participate in crucial hydrogen bonding interactions, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are often essential for anchoring a ligand within a receptor's binding site. The substitution pattern on the amide can influence its biological activity; for example, research on flurbiprofen (B1673479) amides showed their potential as dual inhibitors for fatty acid amide hydrolase and cyclooxygenase-2. nanobioletters.com
The table below presents data on related benzamide derivatives, illustrating how modifications to the core structure can impact biological activity.
| Compound ID | Base Structure | Modification | Biological Target/Activity | IC50 | Reference |
| 2 | Biarylcarboxybenzamide | N-(4-tert-butylphenyl)-4-pyridine-2-yl-benzamide | Vanilloid Receptor 1 (VR1) Antagonist | 31 nM | nih.gov |
| 3g | Biarylcarboxybenzamide | N-(4-tert-butylphenyl)-4-(3-methylpyridine-2-yl)benzamide | Vanilloid Receptor 1 (VR1) Antagonist | 31 nM | nih.gov |
| 13f | Benzamide Derivative | Contains a benzamidophenyl scaffold | PARP-1 Inhibitor / Anticancer vs. HCT116 cells | 0.25 nM (PARP-1), 0.30 µM (HCT116) | nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Conformational Analysis and its Impact on Biological Interactions
Conformational analysis studies on related N-aryl amides have shown that the planarity and relative orientation of the aromatic rings to the amide plane are critical. nih.gov The preference for a cis or trans conformation of the amide bond can be influenced by the electronic properties of the attached aryl groups. nih.gov For this compound, the key rotatable bonds are between the pyridine ring and the amide nitrogen, and between the benzamide carbonyl and the methyl-substituted phenyl ring.
The ortho-methyl group on the benzamide fragment plays a significant role in restricting rotation around the adjacent aryl-carbonyl bond. This steric hindrance can create a high energy barrier for rotation, effectively locking the phenyl ring into a preferred orientation relative to the amide plane. Such conformational constraint can be advantageous if the resulting low-energy conformation aligns well with the binding site geometry, but detrimental if it prevents the molecule from adopting a necessary bioactive conformation. nih.gov Research on conformationally constrained analogues of other bioactive compounds has shown that restricting the rotation of aryl rings can lead to reduced binding affinity, suggesting that some degree of flexibility is sometimes required for optimal interaction. nih.gov
Molecular docking studies on other benzamide derivatives have indicated that the molecule can bind firmly within the catalytic pocket of a target enzyme through multiple hydrogen bonds and other interactions. nih.gov The specific conformation adopted by the molecule is what allows these precise interactions to occur, highlighting the direct link between molecular conformation and biological function.
Molecular Mechanisms and Target Engagement Studies of N 5 Chloropyridin 2 Yl 2 Methylbenzamide Preclinical Focus
Identification and Validation of Molecular Targets for N-(5-chloropyridin-2-yl)-2-methylbenzamide
There is no publicly available research detailing the identification and validation of molecular targets for this compound.
Affinity Chromatography and Proteomic Approaches to Target Deconvolution
Information regarding the use of affinity chromatography or proteomic approaches to identify the protein binding partners of this compound is not available in the reviewed literature.
Genetic Knockdown/Knockout Studies to Confirm Target Relevance in Cellular Systems
No studies utilizing genetic knockdown or knockout methodologies to validate the cellular targets of this compound have been found in public databases.
Ligand-Receptor Binding Studies and Binding Kinetics of the Chemical Compound
Detailed ligand-receptor binding studies and the binding kinetics of this compound have not been reported.
Radioligand Binding Assays for Receptor Affinity Determination
There are no published data from radioligand binding assays that would define the receptor affinity of this compound.
Elucidation of Downstream Signaling Pathways Modulated by this compound
Due to the absence of identified molecular targets and binding data, the downstream signaling pathways modulated by this compound have not been elucidated.
Analysis of Cellular Signaling Cascades via Biochemical and Cell-Based Assays
In the preclinical evaluation of a novel compound such as this compound, a primary objective is to determine its impact on cellular signaling pathways. This is achieved through a combination of biochemical and cell-based assays, which provide insights from the molecular to the cellular level. nih.govevotec.comirbm.comreactionbiology.compatsnap.com
Biochemical assays are conducted in a cell-free environment and are designed to measure the direct interaction of the compound with specific molecular targets, such as isolated receptors or enzymes. evotec.com For a compound with a benzamide (B126) structure, researchers might investigate its effect on enzymes like kinases, phosphatases, or deacetylases, which are common targets for this class of molecules. irbm.comresearchgate.net These assays quantify changes in enzymatic activity or binding affinity in the presence of the compound. evotec.com
Cell-based assays, conversely, are performed using living cells, offering a more physiologically relevant context to observe the compound's effects. reactionbiology.compatsnap.com These assays can measure downstream consequences of target engagement, such as changes in the phosphorylation state of signaling proteins, fluctuations in second messenger concentrations (e.g., cAMP or calcium), or the activation of specific transcription factors. irbm.com Reporter gene assays are a common tool, where cells are engineered to produce a measurable signal (like light or color) when a specific signaling pathway is activated. patsnap.com
For instance, if initial screening suggested this compound might interact with a specific kinase pathway, a typical workflow would involve:
A biochemical assay to confirm direct inhibition of the purified kinase enzyme.
A cell-based assay in a cancer cell line to measure the phosphorylation of the kinase's known substrate protein.
A functional cell-based assay to observe downstream effects, such as an impact on cell proliferation or apoptosis. patsnap.com
Illustrative Data Table: Effect on MAPK Signaling Pathway This table is a hypothetical example of how data from cell-based assays might be presented.
| Assay Type | Cell Line | Parameter Measured | Compound Concentration (µM) | Result (Fold Change vs. Control) |
|---|---|---|---|---|
| Western Blot | HEK293 | p-ERK1/2 Levels | 1 | -1.5 |
| Western Blot | HEK293 | p-ERK1/2 Levels | 10 | -3.2 |
| cAMP Assay | A549 | Intracellular cAMP | 1 | +0.9 |
| cAMP Assay | A549 | Intracellular cAMP | 10 | +1.1 |
| Reporter Gene Assay | HeLa (AP-1 Reporter) | Luciferase Activity | 1 | -1.8 |
| Reporter Gene Assay | HeLa (AP-1 Reporter) | Luciferase Activity | 10 | -4.5 |
Gene Expression Profiling and Transcriptomic Analysis in Response to the Compound
To gain a comprehensive, unbiased view of the cellular response to this compound, researchers employ gene expression profiling and transcriptomic analysis. nih.govwikipedia.org These powerful techniques measure the expression levels of thousands of genes simultaneously, providing a detailed "snapshot" of the cellular state following compound treatment. wikipedia.orgfrontiersin.org Technologies like DNA microarrays and RNA-sequencing (RNA-Seq) are standard methods for these studies.
The fundamental principle is that a compound's mechanism of action will induce a characteristic pattern of gene expression changes, often referred to as a gene expression signature. frontiersin.orgfrontiersin.org By treating cells with the compound and comparing their transcriptomic profile to that of untreated cells, scientists can identify which genes and, by extension, which biological pathways are significantly upregulated or downregulated. fiveable.me
This analysis helps to:
Identify the Mechanism of Action: Comparing the compound's gene expression signature to databases of signatures from compounds with known mechanisms can reveal similarities, suggesting a shared mode of action. frontiersin.org
Discover Novel Targets: The data may point to unexpected pathways being affected, uncovering new potential targets or off-target effects. nih.gov
Uncover Biomarkers: Genes that are consistently modulated by the compound could serve as biomarkers to measure its activity in more complex systems. nih.gov
Assess Potential Toxicity: Changes in the expression of genes associated with stress responses or toxicity pathways can provide an early indication of potential safety liabilities. nih.gov
For example, if transcriptomic analysis of cells treated with this compound revealed a significant upregulation of genes involved in cholesterol biosynthesis, it would suggest a potential interaction with that pathway, warranting further investigation.
Illustrative Data Table: Top 5 Differentially Expressed Genes This table is a hypothetical example of results from a transcriptomic analysis.
| Gene Symbol | Gene Name | Fold Change | P-value | Associated Pathway |
|---|---|---|---|---|
| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | +4.2 | <0.001 | Cholesterol Biosynthesis |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | +3.5 | <0.001 | Cell Cycle Regulation |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | +2.8 | <0.01 | Xenobiotic Metabolism |
| CCND1 | Cyclin D1 | -2.5 | <0.01 | Cell Cycle Regulation |
| VEGFA | Vascular Endothelial Growth Factor A | -2.1 | <0.05 | Angiogenesis |
Enzymatic Activity Modulation by this compound
Based on its chemical structure, a key hypothesis for the biological activity of this compound would be the modulation of enzyme function. Preclinical studies would therefore focus heavily on characterizing its interaction with specific enzyme targets.
In Vitro Enzyme Inhibition/Activation Assays
In vitro enzyme assays are essential for determining if a compound can directly alter the activity of a purified enzyme. biobide.comdatabiotech.co.il These assays measure the rate of an enzymatic reaction in a controlled, cell-free system. nih.gov The goal is to quantify the compound's potency as either an inhibitor (slowing the reaction) or an activator (speeding it up). databiotech.co.il
A typical inhibition assay involves:
Combining the purified enzyme and its specific substrate, which often produces a detectable signal (e.g., fluorescence or absorbance). nih.gov
Adding varying concentrations of the test compound.
Measuring the reaction rate and comparing it to the rate in the absence of the compound.
From this data, a key parameter, the IC50 (half-maximal inhibitory concentration), is calculated. The IC50 value represents the concentration of the compound required to reduce the enzyme's activity by 50% and is a standard measure of inhibitor potency. A structurally related compound, Betrixaban, which contains the N-(5-chloropyridin-2-yl) moiety, is a known inhibitor of the enzyme Factor Xa, suggesting this or similar enzymes could be potential targets. nih.gov
Conversely, activation assays would seek to identify an increase in product formation. While less common than inhibitors, enzyme activators are also a valuable class of therapeutic agents. biorxiv.org
Illustrative Data Table: In Vitro Inhibition Profile This table is a hypothetical example of data from screening a compound against a panel of enzymes.
| Enzyme Target | Assay Type | Substrate | IC50 (nM) |
|---|---|---|---|
| Factor Xa | Fluorogenic | Boc-Ile-Glu-Gly-Arg-AMC | 15 |
| Thrombin | Chromogenic | S-2238 | >10,000 |
| Trypsin | Chromogenic | BAPNA | 8,500 |
| HDAC1 | Fluorogenic | Boc-Lys(Ac)-AMC | >20,000 |
| PDE4 | Luminescence | cAMP | 1,200 |
Mechanistic Studies of Enzyme-Compound Interactions and Reversibility
Once a compound is identified as a potent enzyme modulator, further mechanistic studies are crucial to understand how it interacts with the enzyme. nih.gov These studies determine the mode of inhibition and whether the interaction is reversible or irreversible. nih.gov
Reversibility: A key experiment is the "jump-dilution" or dialysis assay. If an enzyme-inhibitor complex is rapidly diluted and enzyme activity is quickly restored, the inhibition is considered reversible. If activity does not return, the inhibition is likely irreversible, often due to the formation of a stable covalent bond between the compound and the enzyme. acs.org
Mechanism of Inhibition: For reversible inhibitors, kinetic experiments are performed by measuring enzyme activity at various concentrations of both the substrate and the inhibitor. nih.govnih.gov The data is then analyzed using models like the Michaelis-Menten equation and visualized with plots (e.g., Lineweaver-Burk plots) to determine the mechanism:
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. It can be overcome by increasing substrate concentration.
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's shape and reducing its efficiency, regardless of substrate concentration. biobide.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Understanding these mechanisms is vital for drug development, as it influences how the drug will behave in a physiological environment where substrate concentrations can vary. nih.gov Computational methods like molecular docking can also be used to model and visualize the physical interaction between the compound and the enzyme's active site. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Preclinical Biological Evaluation of N 5 Chloropyridin 2 Yl 2 Methylbenzamide in Research Models
In Vitro Cell-Based Assays for Biological Activity of N-(5-chloropyridin-2-yl)-2-methylbenzamide
Cell Proliferation and Viability Assays
No published research was identified that specifically investigates the effect of this compound on cell proliferation or viability. Standard assays to determine these effects, such as MTT, MTS, or neutral red uptake assays, have not been reported for this compound in peer-reviewed literature. Therefore, no data on its potential cytotoxic or cytostatic effects on any cell line is available.
Apoptosis and Cell Cycle Analysis
There is no available data from studies investigating the induction of apoptosis or effects on the cell cycle by this compound. Methodologies such as flow cytometry analysis of annexin (B1180172) V/propidium iodide staining or cell cycle analysis through DNA content staining have not been reported for this specific molecule.
Functional Assays in Relevant Cell Lines
No information is available regarding the functional effects of this compound in any relevant cell lines. This includes a lack of data from reporter gene assays, phenotypic screens, or other functional assays that would elucidate its mechanism of action or cellular targets. While studies on other benzamide (B126) analogs exist, these are not directly applicable to the specific compound .
High-Throughput Screening (HTS) Methodologies for Analogue Evaluation
While high-throughput screening (HTS) is a common methodology for evaluating libraries of chemical analogues to identify hit compounds, there is no specific information available detailing the use of HTS to evaluate analogues of this compound. General HTS methods are well-documented for drug discovery programs, but their specific application to this compound or its close analogues is not described in the available literature.
Pharmacokinetic and Metabolic Profile of this compound in In Vitro Systems and Animal Models
Specific pharmacokinetic and metabolic data for this compound are not found in the public scientific literature.
In Vitro Metabolic Stability Studies
There are no published reports on the in vitro metabolic stability of this compound. Standard assays to assess metabolic stability are well-established in drug discovery.
Microsome Stability: No data from liver microsomal stability assays for this compound could be located. Such assays are typically used to determine the intrinsic clearance of a compound by Phase I enzymes.
Hepatocyte Stability: Similarly, no studies using cryopreserved or fresh hepatocytes to evaluate the metabolic stability of this compound have been published. Hepatocyte assays provide a more comprehensive view of metabolic stability by including both Phase I and Phase II enzymes.
Plasma Protein Binding Characteristics and Distribution Studies
Distribution studies in rats have shown that following oral administration, the highest concentrations of radioactivity from radiolabeled Tolfenpyrad were found in the liver, kidney, bone marrow, and brown fat. nih.gov The distribution pattern was similar after single and repeated administrations, with no evidence of significant accumulation in tissues. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species
The ADME properties of this compound have been primarily studied in rats.
Absorption: Following oral administration in rats, Tolfenpyrad is absorbed from the gastrointestinal tract.
Distribution: As mentioned previously, the compound distributes to various tissues, with the highest levels detected in the liver and kidney. nih.gov
Metabolism: Tolfenpyrad is extensively metabolized in rats. The primary metabolic pathway involves the oxidation of the tolyl methyl group to form a carboxylic acid metabolite, PT-CA. who.int This metabolite is the major component found in plasma, liver, and kidney, accounting for 91-100% of the radioactivity in these tissues. who.int Other metabolic reactions include cleavage of the amide bond and hydroxylation. who.int
Excretion: Excretion occurs predominantly through the feces. In bile-duct cannulated rats, a significant portion of the administered dose is excreted in the bile, mainly as conjugated metabolites of PT-CA. who.int After entering the gastrointestinal tract, these conjugates are likely deconjugated by gut microflora before being excreted in the feces. who.int Urinary excretion is a minor route. who.int
Metabolite Identification and Profiling in Preclinical Biological Samples
Several metabolites of this compound have been identified in preclinical studies in rats. The major metabolite is 4-((4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamido)methyl)benzoic acid (PT-CA). who.int
Other identified metabolites include:
OH-PT-CA: Hydroxylated PT-CA
Sul-OH-PT-CA: Sulfated and hydroxylated PT-CA
CO-PT: A metabolite resulting from cleavage of the tolyl group
PT-OH: A hydroxylated metabolite of the parent compound
T-AM: A metabolite uniquely found in plants mdpi.com
In a study using human liver microsomes and HepG2 cells, fourteen phase I and four phase II biotransformation products were characterized, with the oxidative metabolite PT-CA being particularly abundant and stable.
In Vivo Pharmacological Studies of this compound in Animal Models
While extensively studied as a pesticide, publicly available data on the in vivo pharmacological effects of this compound in specific disease models for oncology, neuroscience, and inflammation is limited.
Assessment of Pharmacological Effects in Specific Disease Models
Oncology: There is no publicly available research detailing the assessment of this compound in preclinical oncology animal models.
Neuroscience: Studies in zebrafish embryos have shown that exposure to Tolfenpyrad can induce cardiotoxicity and developmental abnormalities. While not a specific disease model, this indicates potential effects on vertebrate development.
Infectious Disease: this compound has demonstrated antibacterial activity against Francisella novicida, an intracellular pathogen. In an arthropod model of infection, the compound showed efficacy. nih.gov In vitro studies using murine bone marrow-derived macrophages also showed that it could inhibit the intracellular growth of the bacteria in a dose-dependent manner. nih.gov
Inflammatory Models: There is no publicly available research detailing the assessment of this compound in standard preclinical inflammatory models, such as carrageenan-induced paw edema or lipopolysaccharide-induced inflammation.
Dose-Response Relationship Determination and Efficacy Studies in Animal Models
Detailed dose-response relationships and efficacy studies in animal models for oncology, neuroscience, and inflammatory diseases are not available in the public domain. The only available data comes from an in vitro study on Francisella novicida in murine macrophages, where a dose-dependent inhibition of bacterial growth was observed. nih.gov
Biomarker Studies and Pharmacodynamic Endpoints in Preclinical Investigations
There is a lack of specific biomarker studies and defined pharmacodynamic endpoints for this compound in preclinical models of oncology, neuroscience, and inflammation. In the context of its toxic effects in zebrafish embryos, changes in the expression of genes related to cardiac development and apoptosis were noted.
Computational Chemistry and Molecular Modeling Studies of N 5 Chloropyridin 2 Yl 2 Methylbenzamide
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a potential drug molecule (ligand) and its protein target.
In the initial stages of drug discovery, virtual screening is employed to search large libraries of chemical compounds against a specific protein target. If N-(5-chloropyridin-2-yl)-2-methylbenzamide were a candidate of interest, it would be part of a virtual library screened against various known therapeutic targets. For instance, given its structural motifs (a substituted pyridine (B92270) and a benzamide), it might be screened against targets such as kinases, proteases, or other enzymes where similar fragments have shown activity. The screening process would rank compounds based on their predicted binding affinity, prioritizing those with the most favorable scores for further investigation.
Once a potential protein target is identified, molecular docking is used to predict the precise binding mode of this compound within the active site. This analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. For example, the nitrogen atoms in the pyridine ring could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and pi-stacking interactions with corresponding residues in the protein's binding pocket. Identifying these "hotspots" is crucial for understanding the basis of molecular recognition and for guiding future efforts in lead optimization.
A hypothetical representation of such interaction data is presented in Table 1.
Table 1: Hypothetical Interaction Analysis of this compound with a Putative Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Lys72 | Hydrogen Bond | 2.1 |
| Leu148 | Hydrophobic | 3.5 |
| Phe160 | Pi-Stacking | 4.2 |
| Asp184 | Hydrogen Bond | 2.5 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound's behavior over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur.
MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) would be employed to estimate the free energy of binding for this compound. These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies, to provide a comprehensive assessment of binding affinity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for this compound and its Analogues
For a compound to be an effective drug, it must not only bind to its target but also possess favorable ADME properties. In silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities.
A variety of computational models are available to predict the ADME profile of this compound and its analogues. These models are typically based on quantitative structure-property relationships (QSPR) derived from large datasets of experimental data.
Predicted ADME properties for the compound are outlined in Table 2.
Table 2: Predicted ADME Properties for this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 258.71 g/mol | Favorable (within Lipinski's rule of five) |
| LogP | 3.5 | Optimal lipophilicity for cell permeability |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibition | Probable inhibitor | Potential for drug-drug interactions |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
De Novo Drug Design and Scaffold Hopping Approaches Based on the Benzamide (B126) Core
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of novel therapeutic agents. nih.gov For a molecule like this compound, which features a central benzamide core, two powerful computational strategies, de novo drug design and scaffold hopping, offer pathways to discover new chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles. nih.gov
De Novo Drug Design
De novo design involves the computational creation of novel molecular structures, often fragment by fragment, that are tailored to fit the steric and electronic requirements of a biological target's binding site. nih.gov This approach is particularly valuable when seeking to explore new chemical space or to design ligands with unique intellectual property.
For a target where this compound shows activity, a de novo design process would typically begin with the known binding mode of the compound or a related ligand. Key pharmacophoric features, such as the hydrogen bond accepting nitrogen on the pyridine ring and the amide linker, would be anchored in place. From these anchor points, computational algorithms would "grow" new molecular fragments, adding atoms and functional groups that form favorable interactions with unoccupied pockets within the binding site. This method allows for the systematic exploration of novel side chains and substituents on both the pyridinyl and benzoyl rings, aiming to optimize binding affinity and other drug-like properties. nih.gov The synthetic flexibility of such designed oligomers can allow for rapid structure optimization and lead generation. nih.gov
Scaffold Hopping Approaches
Scaffold hopping is a widely used medicinal chemistry strategy that aims to replace the central core or "scaffold" of a known active molecule with a chemically distinct moiety, while preserving the three-dimensional orientation of essential binding groups. nih.govniper.gov.in The primary goals of scaffold hopping are to discover new patented chemotypes, improve physicochemical or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and overcome existing liabilities of a lead compound. niper.gov.inresearchgate.net
The benzamide core of this compound serves as a structural linchpin, holding the 5-chloropyridin-2-yl and 2-methylphenyl groups in a specific conformation. A scaffold hopping approach would seek to replace this benzamide unit with bioisosteric or structurally novel linkers that maintain this crucial spatial arrangement. Such strategies often use shape-based or pharmacophore-based virtual screening to identify new cores that can mimic the original scaffold's function. researchgate.net
Several types of scaffold hops could be computationally explored for this compound family:
Heterocycle Replacements: This common strategy involves replacing the central phenyl ring of the benzamide with various heterocyclic systems. nih.gov For instance, replacing the benzamide with a furanopyrimidine or thienopyrimidine core has been a successful strategy in identifying potent inhibitors for targets like Notum, a carboxylesterase. nih.gov Similarly, pyrazole-based scaffolds have been identified through shape-based hopping from pyrimidine (B1678525) cores to create potent and selective kinase inhibitors. researchgate.net
Ring Opening/Closure: Manipulating the flexibility of the molecule by opening or closing rings can create novel scaffolds with improved drug-like properties. nih.gov While less common for a rigid core like benzamide, this strategy could be applied to the flanking aromatic rings to modulate their properties.
The following table outlines potential scaffold hops for the benzamide core, based on successful examples from drug discovery literature for related compound classes.
Table 1: Potential Scaffold Hopping Strategies for the Benzamide Core
| Original Scaffold | Potential Replacement Scaffold | Rationale and Potential Advantages | Literature Precedent |
|---|---|---|---|
| Benzamide | Thienopyrimidine | Mimics the planar structure and hydrogen bonding capacity of the amide. Can introduce new interaction points and alter metabolic stability. | Successful in developing potent Notum inhibitors from an initial acid lead. nih.gov |
| Benzamide | Pyrazole (B372694) | Acts as a bioisosteric replacement, often improving physicochemical properties like solubility while maintaining key vector orientations for substituents. | Used to convert a pyrimidine into a pyrazole core, leading to potent and brain-penetrant DLK inhibitors. researchgate.net |
| Benzamide | 1,2,4-Triazolopyridine | The addition of nitrogen atoms can block sites of metabolism, improving metabolic stability and altering lipophilicity. | Switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold significantly improved metabolic stability. niper.gov.in |
By employing these computational strategies, researchers can systematically explore vast chemical space around the this compound structure. De novo design can generate entirely novel molecules tailored to a specific target, while scaffold hopping provides a powerful method to generate new intellectual property and optimize the properties of a known chemical series by replacing its core. acs.orgnih.gov
Analytical and Spectroscopic Characterization Methods for N 5 Chloropyridin 2 Yl 2 Methylbenzamide in Research
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatography is an indispensable tool in chemical research for separating, identifying, and quantifying components of a mixture. For N-(5-chloropyridin-2-yl)-2-methylbenzamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for purity assessment and quantification.
Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the analysis of moderately polar organic compounds like this compound. nih.govabap.co.in The method's development focuses on achieving optimal separation of the target compound from any impurities, starting materials, or byproducts from its synthesis.
A typical HPLC method involves a C18 stationary phase, which is a nonpolar silica-based column that separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. abap.co.in The addition of modifiers like formic acid or acetic acid to the mobile phase can improve peak shape and resolution by controlling the ionization state of the analyte. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance, determined by its chromophores. nih.gov
Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. abap.co.in Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). japsonline.com
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 250 nm |
| Run Time | 10-15 minutes |
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for identifying and quantifying volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC-MS is valuable in research settings for detecting volatile impurities or related substances that may be present in a sample. rsc.org
In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5). rsc.org The column separates components based on their boiling points and interactions with the stationary phase. As components elute from the column, they enter the mass spectrometer, which is commonly an electron ionization (EI) source. The EI source bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint that allows for structural identification by comparing the fragmentation pattern to spectral libraries or by manual interpretation. researchgate.net GC-MS offers high sensitivity and specificity, with low limits of detection and quantification. scholars.direct
Table 2: Typical GC-MS Operating Conditions
| Parameter | Value |
|---|---|
| GC Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 50-500 m/z |
Advanced Spectroscopic Methods for Structural Elucidation of Research Intermediates and Derivatives
Spectroscopic methods are fundamental for the structural elucidation of newly synthesized molecules, including intermediates and derivatives related to this compound. These techniques probe the molecular structure at the atomic and functional group level, providing definitive evidence of the compound's identity and constitution.
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, a singlet for the methyl group, and a broad singlet for the amide N-H proton. niscpr.res.in The coupling patterns (e.g., doublets, triplets) of the aromatic protons are critical for confirming the substitution pattern on the rings.
¹³C NMR: Carbon-13 NMR provides information on the number of different types of carbon atoms in the molecule. researchgate.net The spectrum would display unique signals for each carbon, including the methyl carbon, the aromatic carbons, and the characteristic downfield signal of the amide carbonyl carbon (typically ~168 ppm). rsc.org
2D NMR: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms. researchgate.net COSY identifies proton-proton couplings, while HSQC correlates protons with their directly attached carbons. HMBC reveals longer-range correlations between protons and carbons (2-3 bonds away), which is invaluable for piecing together the molecular structure and unambiguously assigning all ¹H and ¹³C signals, thus confirming the link between the 2-methylbenzoyl and the 5-chloropyridin-2-yl moieties through the amide bond.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Amide (C=O) | - | ~168 |
| Amide (N-H) | ~8.5 (broad singlet) | - |
| 2-Methylbenzoyl (CH₃) | ~2.4 (singlet) | ~21 |
| 2-Methylbenzoyl (Aromatic C) | - | 125-138 |
| 2-Methylbenzoyl (Aromatic CH) | 7.2-7.5 (multiplets) | 125-138 |
| 5-Chloropyridin (Aromatic C) | - | 115-150 |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) is used to further probe the structure by inducing fragmentation of the molecular ion. uab.edu
In an MS/MS experiment, the protonated molecular ion [M+H]⁺ of this compound is isolated and then subjected to collision-induced dissociation (CID). nih.gov This process breaks the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. Plausible fragmentation pathways for this compound include cleavage of the amide bond, which is a common fragmentation route for benzamides, leading to the formation of the 2-methylbenzoyl cation and the 2-amino-5-chloropyridine (B124133) radical cation or their respective fragment ions. researchgate.net
Isotope labeling studies involve synthesizing the compound with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). scripps.edu Analyzing the mass shifts in the MS and MS/MS spectra of the labeled compound compared to the unlabeled one can provide definitive proof of fragmentation mechanisms and is a powerful tool in metabolic studies to trace the fate of the compound in biological systems. scripps.edu
Table 4: Plausible Mass Fragments (m/z) in ESI-MS/MS of this compound
| Ion | Proposed Structure |
|---|---|
| [M+H]⁺ | Protonated Parent Molecule |
| 129.05 | [2-amino-5-chloropyridine+H]⁺ |
| 119.05 | [2-methylbenzoyl]⁺ |
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. nist.gov The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds. Key absorptions include the N-H stretching vibration, the strong C=O stretching of the secondary amide (Amide I band), and the N-H bending vibration (Amide II band). researchgate.net Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretch, would also be observable. nist.gov
Table 5: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300-3100 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H (Methyl) | Stretch | 2980-2850 |
| C=O (Amide I) | Stretch | ~1660 |
| C=C (Aromatic) | Stretch | 1600-1450 |
| N-H (Amide II) | Bend | ~1550 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine its electronic properties. nih.gov The spectrum of this compound is expected to show absorption bands in the UV region (200-400 nm) arising from π→π* transitions within the benzene and chloropyridine aromatic rings and n→π* transitions associated with the carbonyl group of the amide linkage. researchgate.net The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic properties that can be used for quantitative analysis, complementing HPLC-UV methods.
X-Ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals/Complexes
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties and biological activity of a compound. In the context of pharmaceutical research, X-ray crystallography is instrumental in identifying polymorphs, solvates, and co-crystals, all of which can significantly impact a drug's stability, solubility, and bioavailability.
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to retrieve X-ray crystallographic data for this compound and any of its reported co-crystals or complexes. Despite extensive searches, no publicly available single-crystal X-ray diffraction data for the title compound, its polymorphs, or its co-crystals could be located.
The absence of such data in the public domain suggests that the solid-state structure of this compound has not yet been reported in peer-reviewed literature or deposited in common crystallographic databases.
For illustrative purposes, crystallographic data for a structurally related, yet distinct, compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, has been found. This compound crystallizes in the monoclinic system with the space group P2₁/c. While this information does not directly describe the structure of this compound, it highlights the type of detailed structural information that X-ray crystallography can provide.
Table 1: Illustrative Crystallographic Data for a Structurally Related Compound: N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.5437(5) |
| b (Å) | 22.4550(3) |
| c (Å) | 11.8947(14) |
| α (°) | 90 |
| β (°) | Not Reported |
| γ (°) | 90 |
| Volume (ų) | Not Reported |
| Z | 4 |
This data is provided for a related compound and does not represent the crystallographic parameters of this compound.
The formation of co-crystals is a widely used strategy in pharmaceutical sciences to modify the physicochemical properties of an active pharmaceutical ingredient (API). Co-crystals are multi-component crystals in which the API and a co-former are present in a stoichiometric ratio and are held together by non-covalent interactions, primarily hydrogen bonding. The investigation of co-crystals of this compound would be a valuable area of research to explore potential enhancements in its physical properties. However, no such studies have been reported in the available scientific literature.
Emerging Research Frontiers and Unexplored Potential of N 5 Chloropyridin 2 Yl 2 Methylbenzamide
Integration of Artificial Intelligence and Machine Learning in Research on Benzamide (B126) Derivatives
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the discovery and development of new therapeutic agents. For benzamide derivatives, including N-(5-chloropyridin-2-yl)-2-methylbenzamide, these computational tools offer unprecedented opportunities to accelerate research and uncover novel structure-activity relationships (SAR).
Predictive Modeling of Biological Activity:
Machine learning algorithms, such as quantitative structure-activity relationship (QSAR) models and artificial neural networks (ANNs), are being increasingly employed to predict the biological activities of benzamide and pyridine (B92270) derivatives. These models leverage large datasets of known compounds and their experimental activities to identify key molecular descriptors that correlate with a specific biological outcome. For instance, 3D-QSAR and pharmacophore modeling have been successfully used to identify essential features for the glucokinase activating potential of benzamide derivatives. Such computational studies can guide the rational design of novel analogues of this compound with enhanced potency and selectivity for a desired biological target.
Virtual Screening and Target Identification:
De Novo Drug Design:
Generative AI models are capable of designing entirely new molecules with desired physicochemical and biological properties. By providing the model with a set of constraints, such as a target product profile, researchers can generate novel benzamide derivatives that are optimized for specific therapeutic applications. This technology opens up new avenues for exploring the chemical space around the this compound scaffold.
Table 1: Application of AI/ML in Benzamide Derivative Research
| AI/ML Technique | Application | Potential Impact on this compound Research |
|---|---|---|
| QSAR Modeling | Predicting biological activity based on molecular structure. | Guidance for designing analogues with improved potency and selectivity. |
| Pharmacophore Modeling | Identifying essential 3D structural features for biological activity. | Understanding key interactions with potential biological targets. |
| Artificial Neural Networks | Predicting complex, non-linear structure-activity relationships. | More accurate prediction of diverse biological activities. |
| Virtual Screening | Identifying potential hit compounds from large chemical libraries. | Discovery of novel biological targets and applications. |
| Generative Models | Designing novel molecules with desired properties. | Creation of new chemical entities based on the core scaffold. |
Potential for this compound as a Chemical Probe or Tool in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The structural characteristics of this compound suggest its potential utility as a scaffold for the development of such valuable research tools.
Probes for Target Identification and Validation:
The development of bioactive small molecules often precedes the identification of their precise molecular targets. By modifying this compound with a reactive moiety or a reporter tag (e.g., a fluorophore or biotin), it can be converted into a chemical probe. These probes can be used in techniques like affinity chromatography or activity-based protein profiling to isolate and identify its binding partners in complex biological samples, thereby elucidating its mechanism of action.
Imaging Agents for Biological Processes:
Radiolabeled benzamide derivatives have been successfully developed as imaging agents for malignant melanoma. The benzamide core can be designed to target specific cell types or tissues. By incorporating a positron-emitting radionuclide, analogues of this compound could potentially be developed as novel PET (Positron Emission Tomography) imaging agents to visualize and study disease processes in vivo.
Modulators of Protein-Protein Interactions:
The benzamide scaffold is known to participate in hydrogen bonding and other non-covalent interactions that are crucial for molecular recognition. This property makes it a suitable starting point for designing inhibitors of protein-protein interactions (PPIs), which are implicated in a wide range of diseases. The specific substitution pattern of this compound could be optimized to disrupt specific PPIs, providing a valuable tool for studying their biological function.
Challenges and Future Directions in Developing the Chemical Compound and its Analogues for Specific Research Applications
While the potential of this compound is significant, several challenges must be addressed to realize its full potential as a research tool and therapeutic lead.
Synthesis and Derivatization:
The synthesis of substituted benzamides can be challenging, often requiring multi-step procedures and careful optimization of reaction conditions. The presence of the chloropyridine ring introduces specific reactivity that must be considered during synthetic planning. Future research should focus on developing more efficient and versatile synthetic routes to allow for the rapid generation of a diverse library of analogues for SAR studies.
Selectivity and Off-Target Effects:
Achieving high selectivity for a single biological target is a major hurdle in drug discovery and chemical probe development. The benzamide and chloropyridine moieties are present in numerous bioactive compounds, increasing the likelihood of off-target interactions. A combination of computational modeling and extensive biological profiling will be necessary to develop analogues with the desired selectivity profile.
Optimizing Physicochemical Properties:
For a compound to be a useful chemical probe or a viable drug candidate, it must possess appropriate physicochemical properties, such as solubility, permeability, and metabolic stability. The properties of this compound and its analogues will need to be carefully tuned to ensure they can effectively reach their target in a biological system.
Table 2: Key Developmental Challenges and Future Strategies
| Challenge | Future Direction/Strategy |
|---|---|
| Complex Synthesis | Development of novel, efficient, and scalable synthetic methodologies. |
| Target Selectivity | Integration of computational design and comprehensive biological screening. |
| Physicochemical Properties | Structure-property relationship studies to optimize solubility, permeability, and stability. |
| Understanding Mechanism of Action | Use of chemical biology tools and advanced analytical techniques. |
Identification of Research Gaps and Opportunities for Further Investigation of this compound
Despite the growing interest in benzamide and chloropyridine derivatives, significant research gaps remain, presenting exciting opportunities for future investigation of this compound.
Unexplored Biological Targets:
While benzamides are known to interact with a variety of targets, the full biological activity profile of this compound is largely unknown. There is a clear need for broad biological screening of this compound and its analogues to identify novel activities and potential therapeutic applications. Given the diverse activities of related compounds, it is plausible that this scaffold could interact with unexplored classes of enzymes, receptors, or ion channels.
Lack of a Dedicated Chemical Probe:
Currently, there are no specific chemical probes based on the this compound scaffold. The development of such a tool would be invaluable for elucidating its mechanism of action and for studying the biological systems it modulates.
Potential in Neglected Diseases:
The vast chemical space of benzamide derivatives has yet to be fully explored for applications in neglected and rare diseases. A systematic investigation of the activity of this compound against a panel of targets relevant to these diseases could uncover new therapeutic opportunities.
Synergistic Combinations:
The potential for this compound to act synergistically with other therapeutic agents is an unexplored area. Investigating its effects in combination with existing drugs could lead to the development of more effective treatment regimens for a variety of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
